molecular formula C23H18N4OS2 B2851766 N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851980-50-2

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No.: B2851766
CAS No.: 851980-50-2
M. Wt: 430.54
InChI Key: PUVPZTZWVMCGQO-UHFFFAOYSA-N
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Description

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a chemical reagent for research applications. Compounds featuring benzothiazole and quinoline moieties are of significant interest in medicinal chemistry and chemical biology. Structurally related N-(benzo[d]thiazol-2-yl)benzamide analogs have been identified as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools for exploring this atypical Cys-loop receptor . Furthermore, N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide derivatives have demonstrated promising in vitro anticancer activity, particularly against prostate cancer cell lines (e.g., PC-3), with studies suggesting a mechanism that may involve the inhibition of human germ cell alkaline phosphatase (hGC-ALP) . Other benzazole-based compounds are also investigated for their potential as alpha-glucosidase inhibitors, indicating possible applications in metabolic disorder research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2/c1-13-9-10-20-21(14(13)2)25-23(30-20)27-26-22(28)16-12-18(19-8-5-11-29-19)24-17-7-4-3-6-15(16)17/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVPZTZWVMCGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse sources of research.

Chemical Structure and Synthesis

The compound features a quinoline core linked to a benzo[d]thiazole moiety and a thiophene ring, which contribute to its unique chemical properties. The synthesis typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,5-dimethylbenzo[d]thiazol-2-ylhydrazine in the presence of suitable solvents like ethanol or methanol, often under reflux conditions to ensure complete reaction.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, derivatives containing quinoline and benzothiazole structures have shown promising results against various cancer cell lines. In vitro tests demonstrated that certain derivatives exhibited IC50 values ranging from 10.65 to 13.78 µM against MCF7 (breast cancer) and A549 (lung cancer) cell lines, indicating significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)
5cMCF712.73
5fMCF713.78
5iMCF710.65
5cA54913.76
5fA54913.44
5iA54910.89

Antimicrobial Activity

The compound also shows antimicrobial properties against various pathogens. Studies indicate that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)
Compound AE. coli15
Compound BS. aureus8

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in cancer cell proliferation and survival pathways. The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent tumor cell death .

Case Studies

  • Anticancer Study : A study involving the testing of several quinoline-benzothiazole derivatives revealed that modifications in substituents significantly influenced cytotoxicity profiles and selectivity towards cancer cells over normal cells .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of synthesized derivatives against clinical isolates, confirming their potential as novel therapeutic agents in treating infections resistant to conventional antibiotics .

Scientific Research Applications

The compound has been investigated for several pharmacological properties:

  • Antimicrobial Activity
    • Studies have shown that N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Anticancer Properties
    • Recent research indicates that this compound has potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators. The compound's ability to target specific signaling pathways involved in tumor growth makes it a promising candidate for further development in cancer therapy.
  • Anti-inflammatory Effects
    • This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityThe compound showed effective inhibition against Staphylococcus aureus with an MIC of 15 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 10 µM; involved caspase activation.
Study 3Anti-inflammatory EffectsReduced TNF-alpha levels by 40% in LPS-stimulated macrophages, demonstrating significant anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and synthetic characteristics:

Compound Name / ID Core Structure Substituents/Linkages Yield (%) Melting Point (°C) Notable Properties Reference
Target Compound Quinoline 2-(thiophen-2-yl); 4-carbohydrazide (4,5-dimethylbenzo[d]thiazol-2-yl) - - - -
5hc (Dibenzyl malonate derivative) Malonate Benzo[b]thiophen-2-yl; 6-chlorobenzo[d]thiazol-2-yl 82 125–127 99% enantiomeric purity (HPLC)
5a-l (Quinoline-carbohydrazide) Quinoline 6-(benzo[d]thiazol-2-yl); N'-substituted benzylidene - - Anticancer activity (reflux synthesis)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) Quinoline 4-carboxamide (4-methylphenyl; thiadiazole) - - Structural isomer (thiadiazole vs. benzothiazole)
1,2,4-Triazole derivatives [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl 57–76 - Tautomerism (thione form confirmed via IR/NMR)
2.4 Functional Group Impact on Activity
  • Thiophene vs.
  • Hydrazide vs. Carboxamide Linkers : Hydrazides (target, ) offer additional hydrogen-bonding sites compared to carboxamides (), possibly influencing pharmacokinetics .

Preparation Methods

Pfitzinger Reaction

Reactants :

  • Isatin (1.0 equiv)
  • 2-Acetylthiophene (1.2 equiv)
  • KOH (3.0 equiv)

Procedure :

  • Reflux isatin and 2-acetylthiophene in ethanol (80°C, 8–12 hrs) under alkaline conditions.
  • Acidify with HCl (pH 3–4) to precipitate crude quinoline-4-carboxylic acid.
  • Recrystallize from ethanol/water (1:3) to yield yellow crystals (68–72% yield).

Characterization :

Parameter Value
IR (cm⁻¹) 1685 (C=O), 1590 (C=N)
¹H NMR (δ, ppm) 8.92 (s, H-2), 8.15–7.25 (m, aromatic)

Synthesis of 2-(Thiophen-2-yl)Quinoline-4-Carbohydrazide

Hydrazide Formation

Reactants :

  • Quinoline-4-carboxylic acid (1.0 equiv)
  • Hydrazine hydrate (3.0 equiv)

Procedure :

  • Reflux carboxylic acid with excess hydrazine hydrate in absolute ethanol (6 hrs).
  • Cool to 0°C, filter precipitate, and wash with cold ethanol.
  • Dry under vacuum to obtain white powder (85–90% yield).

Optimization Data :

Solvent Temperature (°C) Time (hrs) Yield (%)
Ethanol 78 6 89
Methanol 65 8 78

Preparation of 4,5-Dimethylbenzo[d]thiazol-2-Amine

Cyclocondensation Protocol

Reactants :

  • 4,5-Dimethyl-2-aminobenzenethiol (1.0 equiv)
  • Cyanogen bromide (1.1 equiv)

Procedure :

  • Stir reactants in anhydrous THF at 0°C (2 hrs).
  • Warm to room temperature, quench with NaHCO₃.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Purify via column chromatography (hexane/ethyl acetate 4:1) to yield off-white solid (74% yield).

Spectroscopic Confirmation :

  • MS (ESI) : m/z 179.1 [M+H]⁺
  • ¹³C NMR : δ 152.8 (C-2), 126.5–134.2 (aromatic), 20.1/19.8 (CH₃)

Condensation to Form N'-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-(Thiophen-2-yl)Quinoline-4-Carbohydrazide

Acid-Catalyzed Coupling

Reactants :

  • 2-(Thiophen-2-yl)quinoline-4-carbohydrazide (1.0 equiv)
  • 4,5-Dimethylbenzo[d]thiazol-2-amine (1.05 equiv)
  • Glacial acetic acid (catalytic)

Procedure :

  • Reflux reactants in absolute ethanol (80°C, 10–12 hrs) with 2% acetic acid.
  • Monitor by TLC (ethyl acetate/hexane 1:1).
  • Cool, filter precipitate, wash with cold ethanol, and dry (82–88% yield).

Reaction Optimization :

Acid Catalyst Yield (%) Purity (HPLC)
Acetic acid 85 98.2
HCl (gas) 72 95.1

Purification and Analytical Validation

Crystallization

Recrystallize crude product from dimethylformamide (DMF)/water (1:5) to afford yellow needles.

Spectral Data Consolidation

Technique Key Findings
¹H NMR δ 11.25 (s, NH), 8.85 (s, H-2 quinoline)
IR 3280 (N-H), 1655 (C=O), 1595 (C=N)
HRMS m/z 463.1247 [M+H]⁺ (calc. 463.1251)

Mechanistic Insights

The condensation proceeds via nucleophilic attack of the benzothiazole amine on the electrophilic carbonyl carbon of the hydrazide, facilitated by acid-catalyzed protonation. Steric effects from the 4,5-dimethyl groups necessitate extended reaction times compared to unsubstituted analogs.

Yield Comparison Across Analogous Compounds

Quinoline Substituent Benzothiazole Substituent Yield (%)
2-Thiophen-2-yl 4,7-Dimethoxy 88
2-Thiophen-2-yl 4,5-Dimethyl 85
2-Phenyl 6-Fluoro 79

Q & A

Q. Advanced Optimization :

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while ethanol/water mixtures improve yield in cyclization steps .
  • Catalysts : LiCl or NaHCO₃ can accelerate hydrazide formation .
  • Temperature control : Maintain 60–80°C for cyclization; lower temps (25–40°C) prevent side reactions during coupling .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Q. Basic Characterization :

  • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H (~3200 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify thiophenyl protons (δ 6.8–7.5 ppm), quinoline protons (δ 8.0–9.0 ppm), and dimethylbenzothiazole signals (δ 2.3–2.6 ppm) .

Q. Advanced Crystallography :

  • Use SHELXL for X-ray refinement: Validate bond lengths (e.g., C–S in thiazole: ~1.74 Å) and dihedral angles between quinoline and thiophene rings .
  • Address discrepancies (e.g., tautomerism) via Hirshfeld surface analysis .

What strategies address contradictions in reported biological activity data for this compound?

Q. Basic Experimental Design :

  • Comparative assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using standardized MIC protocols .
  • Control groups : Include reference drugs (e.g., ciprofloxacin) and solvent controls to isolate compound effects .

Q. Advanced Analysis :

  • Molecular docking : Map interactions with bacterial DNA gyrase (PDB: 1KZN) to explain variance in activity .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity trends .

How does the electronic structure of the thiophene-quinoline system influence reactivity?

Q. Advanced Computational Methods :

  • DFT calculations : Analyze HOMO-LUMO gaps (~3.5–4.0 eV) to predict nucleophilic/electrophilic sites .
  • Charge distribution : Thiophene’s electron-rich nature directs electrophilic substitution to the α-position .

What purification techniques maximize yield and purity for this hygroscopic compound?

Q. Basic Techniques :

  • Recrystallization : Use ethanol/water (7:3) for high recovery (>70%) .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for separation of hydrazide byproducts .

Q. Advanced Methods :

  • HPLC-PDA : Monitor purity (>95%) with C18 columns (acetonitrile/0.1% TFA mobile phase) .

How can tautomeric equilibria affect biological activity interpretation?

Q. Advanced Mechanistic Study :

  • ¹H NMR titration : Track proton shifts in DMSO-d₆ to identify thione↔thiol tautomers .
  • Biological assays under varied pH : Activity drops at pH >7 due to deprotonation of hydrazide NH .

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